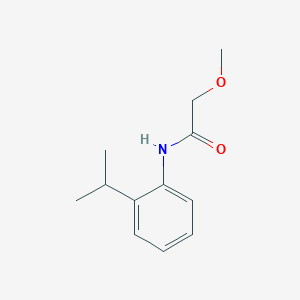
1-(2-fluorobenzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a seven-membered ring with a nitrogen atom. It is also known as FBA or 7-azepan-1-yl-2-fluorobenzene.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzyl)azepane is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. The compound also induces the expression of certain genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and III, which are essential for DNA replication and repair. The compound also induces the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-fluorobenzyl)azepane in lab experiments is its potent activity against cancer cells. The compound exhibits a high degree of selectivity towards cancer cells, which makes it an ideal candidate for the development of anticancer drugs. However, the compound also has several limitations, such as its low solubility in water and its toxicity towards normal cells.
Orientations Futures
There are several future directions for the research on 1-(2-fluorobenzyl)azepane. One of the most promising directions is the development of novel anticancer drugs based on the compound. Researchers are also exploring the potential applications of the compound in other fields, such as agrochemicals and materials science. Furthermore, there is a need for further studies to understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent activity against several types of cancer cells and has several biochemical and physiological effects. The compound also has several advantages and limitations for lab experiments. There are several future directions for the research on the compound, including the development of novel anticancer drugs and the exploration of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzyl)azepane is a complex process that involves several steps. One of the most common methods to synthesize the compound is through a reaction between 2-fluorobenzyl chloride and 1-aminocycloheptane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the synthesis process varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
1-(2-fluorobenzyl)azepane has been extensively studied for its potential applications in various fields. One of the most significant applications of the compound is in the field of medicinal chemistry. Researchers have found that the compound exhibits potent activity against several types of cancer cells, including breast, prostate, and lung cancer. The compound works by inhibiting the growth of cancer cells and inducing apoptosis, which is programmed cell death.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEXQNMZSQNIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)

![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)
![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)
![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)


